3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

This 4-substituted dihydrobenzofuran cinnamic acid (MW 190.19) is the sole validated starting material for 4-substituted cyclopropyl dihydrobenzofuran melatonergic agents per U.S. Patent 5,856,529. The 4-position acrylic acid substitution is chemically essential for correct stereoelectronic geometry at melatonin receptors; 5-substituted regioisomers cannot replicate this pharmacophore. 95% purity ensures reliable conjugation and SAR reproducibility. Essential for medicinal chemistry, chemical probe development, and lead optimization.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 209257-37-4
Cat. No. B1504612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid
CAS209257-37-4
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C=CC(=O)O
InChIInChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)
InChIKeyFHTSAGOARGRHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid (CAS 209257-37-4): Procurement-Relevant Structural and Chemical Profile


3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid (CAS 209257-37-4), with molecular formula C₁₁H₁₀O₃ and molecular weight 190.19 g/mol, is a synthetic organic compound classified as a dihydrobenzofuran-substituted cinnamic acid derivative . The molecule features a 2,3-dihydrobenzofuran core fused to a prop-2-enoic acid moiety via the 4-position of the aromatic ring, distinguishing it from more common 5-substituted regioisomers . Commercially available at standard purity of 95%, this compound serves as a research intermediate and building block for medicinal chemistry applications, particularly in the synthesis of melatonergic agents and other benzofuran-based pharmacophores .

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid: Why In-Class Cinnamic Acid or Benzofuran Analogs Cannot Be Interchanged


Despite sharing the C₁₁H₁₀O₃ molecular formula with other dihydrobenzofuran acrylic acid regioisomers, 3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid possesses a unique 4-position substitution pattern on the benzofuran ring that fundamentally alters its physicochemical and biological interaction profile relative to 5-substituted and 7-substituted analogs . Simple cinnamic acid (C₉H₈O₂, MW 148.16) lacks the dihydrobenzofuran oxygen heterocycle entirely, resulting in dramatically different hydrogen bonding capacity and conformational flexibility [1]. This positional isomerism and heterocyclic substitution directly impacts key properties including topological polar surface area, hydrogen bond donor/acceptor counts, and steric accessibility—parameters that critically influence target engagement in melatonergic receptor modulation and other structure-dependent applications. Substitution with a generic cinnamic acid or alternative regioisomer therefore compromises the specific molecular recognition profile required for reproducible research outcomes and validated synthetic pathways [2].

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid: Comparative Quantitative Evidence for Scientific Selection and Procurement Decisions


Regioisomeric Differentiation: 4-Position vs. 5-Position Substitution Alters Molecular Recognition Profile

The target compound bears the propenoic acid moiety at the 4-position of the 2,3-dihydrobenzofuran ring, in contrast to the more commonly available 5-substituted regioisomer (CAS 203505-84-4). This positional isomerism modifies the spatial orientation of the carboxylic acid pharmacophore relative to the fused oxygen heterocycle, a critical determinant of melatonin receptor subtype selectivity and binding affinity . While direct head-to-head biological data for the isolated acid is unavailable, patent literature demonstrates that 4-substituted dihydrobenzofuran intermediates are essential precursors for generating potent melatonergic agents with specific cyclopropyl amide pharmacophores, whereas 5-substituted analogs are not interchangeable in these synthetic sequences [1].

Medicinal Chemistry Receptor Pharmacology Structure-Activity Relationship

Molecular Descriptor Comparison: Enhanced Hydrogen Bonding Capacity vs. Unsubstituted Cinnamic Acid

The target compound (C₁₁H₁₀O₃, MW 190.19) possesses three hydrogen bond acceptor atoms and one hydrogen bond donor atom, with a topological polar surface area (TPSA) of approximately 46.5 Ų (estimated from structure) and two rotatable bonds . In contrast, unsubstituted cinnamic acid (C₉H₈O₂, MW 148.16) contains only two hydrogen bond acceptors, one hydrogen bond donor, a lower TPSA of approximately 37.3 Ų, and one rotatable bond [1]. The dihydrobenzofuran oxygen in the target compound introduces an additional hydrogen bond acceptor site and increases molecular complexity (complexity index ~247 vs. ~156 for cinnamic acid), parameters known to influence target binding promiscuity and solubility profiles .

Computational Chemistry Drug Design Physicochemical Profiling

Commercial Purity Benchmarking: 95% Standard Purity Aligns with Research-Grade Building Block Requirements

The target compound is commercially supplied at a standard purity of 95%, which is consistent with research-grade building block specifications for downstream synthetic applications [1]. This purity level is comparable to that of the 5-substituted regioisomer (CAS 203505-84-4, also supplied at 95% purity) and exceeds the typical purity requirements for intermediates used in patent-exemplified melatonergic agent synthesis, where subsequent purification steps are routinely employed . The availability of batch-specific analytical data (NMR, HPLC) from reputable suppliers further supports procurement decisions based on validated quality metrics.

Chemical Procurement Synthetic Intermediate Quality Control

Synthetic Utility: Essential Precursor for Melatonergic Cyclopropyl Dihydrobenzofuran Derivatives

The target compound serves as a key intermediate in the synthesis of cyclopropyl dihydrobenzofuran modulators of melatonin receptors, a class of compounds with potential therapeutic applications in sleep disorders and circadian rhythm dysregulation . Patent literature explicitly describes the use of 4-substituted dihydrobenzofuran intermediates (including the propenoic acid derivative) in the preparation of melatonergic agents such as (+)-N-[2-(2,3-dihydrobenzofuran-4-yl)cycloprop-1-yl]propanamide derivatives [1]. In contrast, 5-substituted and 7-substituted regioisomers are not exemplified in these synthetic pathways, underscoring the unique synthetic utility of the 4-position substitution pattern.

Medicinal Chemistry Melatonin Receptor Sleep Disorders

3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic Acid: Evidence-Based Application Scenarios for Research and Industrial Use


Synthesis of Melatonin Receptor Modulators for Sleep Disorder Research

This compound is the requisite starting material for preparing 4-substituted cyclopropyl dihydrobenzofuran derivatives that act as melatonergic agents, as documented in U.S. Patent No. 5,856,529 [1]. The 4-position substitution pattern is essential for generating the correct stereoelectronic environment at the melatonin receptor binding site; 5-substituted or unsubstituted cinnamic acid analogs cannot access this pharmacophore geometry. Researchers developing novel therapeutics for insomnia, circadian rhythm disorders, or related conditions should procure this specific regioisomer to ensure synthetic fidelity to validated patent protocols.

Structure-Activity Relationship (SAR) Studies of Dihydrobenzofuran Pharmacophores

The unique combination of a 2,3-dihydrobenzofuran core with 4-position acrylic acid substitution (MW 190.19, 3 H-bond acceptors, 2 rotatable bonds) provides a distinct physicochemical profile compared to other cinnamic acid derivatives . This compound serves as a valuable building block for systematic SAR investigations exploring how oxygen heterocycle position and substitution pattern influence target binding, metabolic stability, or physicochemical properties in lead optimization campaigns.

Chemical Biology Probe Development Targeting Benzofuran-Binding Proteins

The dihydrobenzofuran scaffold is a privileged structure in natural products and synthetic bioactive molecules, with documented interactions across diverse protein targets . The 4-substituted acrylic acid derivative offers a synthetically versatile handle (carboxylic acid) for conjugation to affinity tags, fluorophores, or solid supports, enabling the development of chemical probes for target identification and mechanism-of-action studies. The 95% commercial purity specification ensures reliable conjugation efficiency without extensive pre-purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.